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molecular formula C11H18N2O2 B8401579 5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine

5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)-pyridine

Cat. No. B8401579
M. Wt: 210.27 g/mol
InChI Key: IJAKLEKTAIWJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04477671

Procedure details

Into a 250 ml. Parr bottle there were introduced 250 mg. (0.79 mmole) of 5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide and 125 mg. of 5% palladium on carbon of 45 psi. The mixture was shaken at room temperature for 6 hours. The catalyst was removed by filtration under a nitrogen atmosphere followed by removel of the solvent in vacuo to give the product which was triturated with isopropanol and filtered. In this manner, there was obtained 175 mg. (75%) of 5-hydroxy-2-(1-tert-butylaminoethyl)pyridine as white crystals, m.p. 165°-168° C. (decomp).
Name
5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide
Quantity
0.79 mmol
Type
reactant
Reaction Step One
Name
5-hydroxy-2-(1-tert-butylaminoethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[N+:13]([O-])[CH:14]=1)C1C=CC=CC=1.OC1C=CC(C(NC(C)(C)C)C)=NC=1>[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:21])([CH3:20])[CH3:22])=[N:13][CH:14]=1

Inputs

Step One
Name
5-benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine N-oxide
Quantity
0.79 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=[N+](C1)[O-])C(CNC(C)(C)C)O
Step Two
Name
5-hydroxy-2-(1-tert-butylaminoethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=NC1)C(C)NC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Parr bottle there were introduced 250 mg
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to give the product which
CUSTOM
Type
CUSTOM
Details
was triturated with isopropanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
In this manner, there was obtained 175 mg

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
OC=1C=CC(=NC1)C(CNC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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